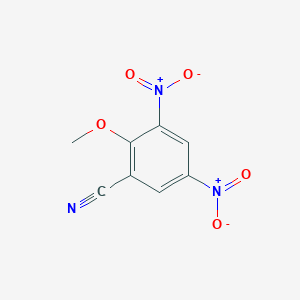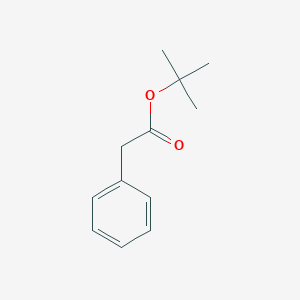
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide
Vue d'ensemble
Description
The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is a versatile reagent used in various chemical reactions and analyses. It serves as a phosphitylation reagent in quantitative 31P NMR analysis, particularly for the hydroxyl groups in lignins, as described in one study . The compound's derivatives have been shown to undergo interesting reactions, such as the formation of regioisomeric cage (P–C/P–O)-phosphoranes when reacted with hexafluoroacetone .
Synthesis Analysis
The synthesis of derivatives of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide can lead to complex structures with significant implications for their reactivity. For instance, the reaction with hexafluoroacetone results in cage phosphoranes, which can further rearrange and hydrolyze to yield various products . Another study describes the synthesis of a related compound, 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, although it does not directly involve the dioxaphospholane structure .
Molecular Structure Analysis
The molecular structure of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide derivatives has been confirmed by X-ray diffraction (XRD), which provides detailed insights into the arrangement of atoms and the stereochemistry of the resulting compounds . This structural information is crucial for understanding the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
Chemical reactions involving 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide derivatives are diverse. One study reports the formation of E oxime and benzonitrile from the reaction of a dioxaphospholane derivative with hydroxylamine, indicating a fragmentation mechanism . Another study discusses the reaction of a dioxetane with triphenylphosphine, leading to a dioxaphospholane derivative, with kinetic studies carried out by chemiluminescence .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide and its derivatives are influenced by their molecular structure. For example, the regioisomeric cage phosphoranes exhibit high stereoselectivity in their rearrangement reactions . The compound 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, while not the exact compound , provides a useful comparison for understanding the behavior of similar molecules in terms of ion pair formation rates in different solvents .
Applications De Recherche Scientifique
Quantitative Analysis of Hydroxyl Groups in Lignins : It's used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This provides excellent resolution of phenolic hydroxyl environments, though it compromises resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).
Synthesis of Allylphosphonates : Employed in palladium-catalyzed 1,4-hydrophosphorylation of 1,3-dienes to produce allylphosphonates selectively and efficiently (Mirzaei, Han, & Tanaka, 2001).
Chemiluminescence Studies : Used in chemiluminescence studies to understand the kinetic and thermodynamic properties of certain reactions (Baumstark, Barrett, & Kral, 1982).
Synthesis and Hydrolysis of Cage Phosphoranes : Used in the synthesis of cage phosphoranes, leading to the study of their structure, hydrolysis, and rearrangement processes (Khasiyatullina et al., 2016).
Study of Configurational Stability : Investigated for its configurational stability in various phosphorus compounds through PMR spectra analysis (Fontal & Goldwhite, 1966).
Formation of Metal-Substituted Phosphoranes : Used in reactions with metal-carbonyl anions to form metal-substituted phosphoranes and coordination compounds (Malisch & Kuhn, 1974).
Mass Spectrometry Studies : Utilized in mass spectrometry to establish dissociative ionization paths in certain cyclic phosphites (Efremov et al., 1972).
Analysis of Biodiesel Production : Used for rapid analysis of biodiesel mixtures, characterizing conversion processes and hydroxyl group composition (Nagy, Foston, & Ragauskas, 2010).
Study of Ambident Electrophilicity : Investigated for its behavior as an ambident electrophile in reactions with various nucleophiles (Ashkenazi et al., 2008).
NMR Analysis of Biodiesel Glycerols : Applied in P-31-NMR analysis for determining substitution patterns on partially esterified glycerols in biodiesel (Nagy, Alleman, Dyer, & Ragauskas, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-ium 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVBQXVOGPKEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O[P+](=O)O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461865 | |
| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |
CAS RN |
16352-18-4 | |
| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



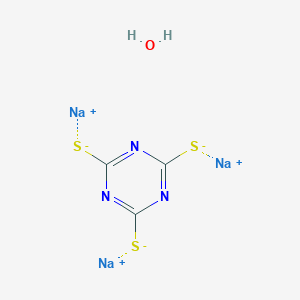
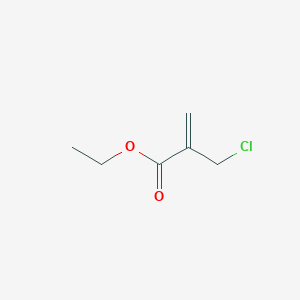

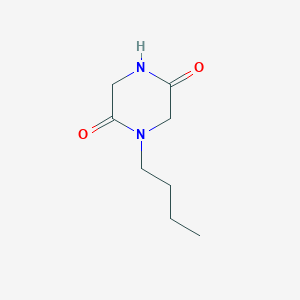





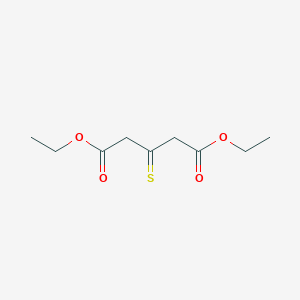
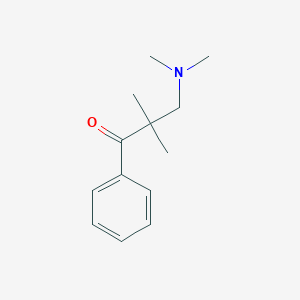
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)
